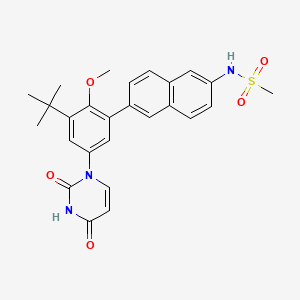

Dasabuvir

Cat. No. B606944

Key on ui cas rn:

1132935-63-7

M. Wt: 493.6 g/mol

InChI Key: NBRBXGKOEOGLOI-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09434698B2

Procedure details

A 600-mL, stainless steel, Parr® reactor was equipped with an overhead stirrer, thermocouple and a heating mantle. Tris(dibenzylideneacetone)dipalladium(0) (0.164 g, 0.179 mmol), 7,7,9,9-tetramethyl-8-(2′,4′,6′-triisopropyl-3,6-dimethoxybiphenyl-2-yl)-1,4-dioxa-8-phosphaspiro[4.5]decane (0.238 g, 0.429 mmol) and milled potassium phosphate tribasic (8.36 g, 39.4 mmol) were charged to the 600-mL reactor. The reactor was purged with argon for not less than 90 minutes. 2-Methyltetrahydrofuran (100 mL) was purged with argon for not less than 30 minutes and was transferred to the 600-mL reactor using a cannula under argon atmosphere. The reactor was tightly sealed, the contents were heated to 80° C. and stirred at this temperature for 30 minutes. A 500-mL round bottom flask equipped with a magnetic stir bar was charged with 6-(3-tert-butyl-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-methoxyphenyl)naphthalen-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate (25 g, 35.8 mmol), methanesulfonamide (4.09 g, 42.9 mmol) and ethyl acetate (200 mL), purged with argon for not less than 30 minutes with stirring and heated to 60° C. A clear solution was observed. This solution was transferred to the 600-mL reactor using a cannula under argon atmosphere. The reactor was tightly sealed, the contents were heated to 90° C. and stirred at this temperature for 14 hours. The reaction mixture was cooled to 35° C., 5% aqueous N-acetyl-L-cysteine solution (100 mL) was added and the contents were mixed for 1 hour at 35° C. Solids were collected by filtration, washed with water (2×25 mL) and ethyl acetate (3×80 mL) and were dried under high vacuum for 2-4 hours. The solids were then transferred to a 1-L, three-neck, round-bottom flask equipped with an overhead stirrer and a thermocouple. N-Acetyl-L-cysteine (0.58 g, 3.5 mmol), dimethylformamide (DMF) (100 mL) and glacial acetic acid (0.85 g) were charged to the 1-L flask; the contents were heated to 60° C. and mixed for 1 hour. The mixture was filtered through an approximately 2-inch pad of diatomaceous earth and washed with DMF (50 mL). The dark-brown/black-colored solid collected on the diatomaceous earth was discarded and the light yellow/clear filtrate was charged to a separate 1-L, three-neck, round-bottom flask equipped with an overhead stirrer, a thermocouple and a syringe pump. The DMF solution was mixed and methanol (300 mL) was added over 8 hours, while maintaining the internal temperature at 25±5° C. The white solid was collected by filtration washed with methanol (150 mL) and dried in a vacuum oven at 50° C. for not less than 8 hours. The title compound was isolated as a white solid (15.6 g, 88% yield).

[Compound]

Name

stainless steel

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

6-(3-tert-butyl-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-methoxyphenyl)naphthalen-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate

Quantity

25 g

Type

reactant

Reaction Step Two

Name

7,7,9,9-tetramethyl-8-(2′,4′,6′-triisopropyl-3,6-dimethoxybiphenyl-2-yl)-1,4-dioxa-8-phosphaspiro[4.5]decane

Quantity

0.238 g

Type

reactant

Reaction Step Four

Name

Name

Yield

88%

Identifiers

|

REACTION_CXSMILES

|

CC1(C)P(C2C(OC)=CC=C(OC)C=2C2C(C(C)C)=CC(C(C)C)=CC=2C(C)C)C(C)(C)CC2(OCCO2)C1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].FC(F)(S(O[C:64]1[CH:73]=[CH:72][C:71]2[C:66](=[CH:67][CH:68]=[C:69]([C:74]3[CH:79]=[C:78]([N:80]4[CH:85]=[CH:84][C:83](=[O:86])[NH:82][C:81]4=[O:87])[CH:77]=[C:76]([C:88]([CH3:91])([CH3:90])[CH3:89])[C:75]=3[O:92][CH3:93])[CH:70]=2)[CH:65]=1)(=O)=O)C(F)(F)C(F)(F)C(F)(F)F.[CH3:95][S:96]([NH2:99])(=[O:98])=[O:97].C(N[C@H](C(O)=O)CS)(=O)C>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C(O)(=O)C.CN(C)C=O.C(OCC)(=O)C>[C:88]([C:76]1[C:75]([O:92][CH3:93])=[C:74]([C:69]2[CH:70]=[C:71]3[C:66](=[CH:67][CH:68]=2)[CH:65]=[C:64]([NH:99][S:96]([CH3:95])(=[O:98])=[O:97])[CH:73]=[CH:72]3)[CH:79]=[C:78]([N:80]2[CH:85]=[CH:84][C:83](=[O:86])[NH:82][C:81]2=[O:87])[CH:77]=1)([CH3:90])([CH3:89])[CH3:91] |f:1.2.3.4,8.9.10.11.12|

|

Inputs

Step One

[Compound]

|

Name

|

stainless steel

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

6-(3-tert-butyl-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-methoxyphenyl)naphthalen-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate

|

|

Quantity

|

25 g

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(C(C(F)(F)F)(F)F)(F)F)(S(=O)(=O)OC1=CC2=CC=C(C=C2C=C1)C1=C(C(=CC(=C1)N1C(NC(C=C1)=O)=O)C(C)(C)C)OC)F

|

|

Name

|

|

|

Quantity

|

4.09 g

|

|

Type

|

reactant

|

|

Smiles

|

CS(=O)(=O)N

|

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Step Three

|

Name

|

|

|

Quantity

|

0.58 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)N[C@@H](CS)C(=O)O

|

|

Name

|

|

|

Quantity

|

0.85 g

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C=O)C

|

Step Four

|

Name

|

7,7,9,9-tetramethyl-8-(2′,4′,6′-triisopropyl-3,6-dimethoxybiphenyl-2-yl)-1,4-dioxa-8-phosphaspiro[4.5]decane

|

|

Quantity

|

0.238 g

|

|

Type

|

reactant

|

|

Smiles

|

CC1(CC2(OCCO2)CC(P1C1=C(C(=CC=C1OC)OC)C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)(C)C)C

|

|

Name

|

|

|

Quantity

|

8.36 g

|

|

Type

|

reactant

|

|

Smiles

|

[O-]P(=O)([O-])[O-].[K+].[K+].[K+]

|

|

Name

|

|

|

Quantity

|

0.164 g

|

|

Type

|

catalyst

|

|

Smiles

|

C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred at this temperature for 30 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were charged to the 600-mL reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reactor was purged with argon for not less than 90 minutes

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

2-Methyltetrahydrofuran (100 mL) was purged with argon for not less than 30 minutes

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reactor was tightly sealed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 500-mL round bottom flask equipped with a magnetic stir bar

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purged with argon for not less than 30 minutes

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated to 60° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reactor was tightly sealed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the contents were heated to 90° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred at this temperature for 14 hours

|

|

Duration

|

14 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was cooled to 35° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

5% aqueous N-acetyl-L-cysteine solution (100 mL) was added

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the contents were mixed for 1 hour at 35° C

|

|

Duration

|

1 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Solids were collected by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water (2×25 mL) and ethyl acetate (3×80 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were dried under high vacuum for 2-4 hours

|

|

Duration

|

3 (± 1) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with an overhead stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the contents were heated to 60° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mixed for 1 hour

|

|

Duration

|

1 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The mixture was filtered through an approximately 2-inch pad of diatomaceous earth

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with DMF (50 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The dark-brown/black-colored solid collected on the diatomaceous earth

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the light yellow/clear filtrate was charged to a separate 1-L, three-neck, round-bottom flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with an overhead stirrer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The DMF solution was mixed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

methanol (300 mL) was added over 8 hours

|

|

Duration

|

8 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining the internal temperature at 25±5° C

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The white solid was collected by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with methanol (150 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in a vacuum oven at 50° C. for not less than 8 hours

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)(C)C=1C(=C(C=C(C1)N1C(NC(C=C1)=O)=O)C=1C=C2C=CC(=CC2=CC1)NS(=O)(=O)C)OC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 15.6 g | |

| YIELD: PERCENTYIELD | 88% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |